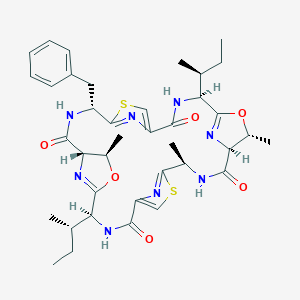

Patellamide D

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Patellamide D is a cyclic peptide that was first isolated from the marine ascidian Lissoclinum patella. It is a natural product that has been found to possess potent biological activities, including antiviral, antifungal, and anticancer properties. Patellamide D has therefore attracted a lot of attention from the scientific community, and research into its synthesis, mechanism of action, and potential applications is ongoing.

Applications De Recherche Scientifique

1. Complex Formation with Copper Ions

Patellamide D is known for its ability to form complexes with copper(II) ions. Studies have shown that it reacts with CuCl2 and triethylamine in acetonitrile to form mononuclear and binuclear copper(II) complexes. The role of solvents in stabilizing these metal ion complexes and influencing their chemical reactivities has been emphasized (van den Brenk et al., 2004).

2. Role in Overcoming Multidrug Resistance

Patellamide D has been identified as a resistance-modifying agent in multidrug-resistant human leukemic cell lines. It has shown efficacy in reducing the inhibitory concentration of various drugs, suggesting its potential in cancer treatment strategies (Williams & Jacobs, 1993).

3. Cytotoxicity and Potential Anticancer Properties

The isolation of Patellamide D has led to the discovery of its cytotoxic properties against fibroblast and tumor cell lines. This highlights its potential in the development of novel anticancer therapies (Degnan et al., 1989).

4. Structural Studies and Synthetic Approaches

Significant research has gone into understanding the structure of Patellamide D, leading to efforts in its total synthesis. Such studies are crucial for the development of synthetic analogs for therapeutic applications (Hamada, Shibata, & Shioiri, 1985).

5. Understanding the Biosynthetic Pathway

Research has also focused on the biosynthetic pathways of Patellamide D, especially its production by the cyanobacterium Prochloron. Understanding this pathway is essential for exploring the biological roles of patellamides and their potential applications (Schmidt et al., 2005).

6. Role in Ascidian-Prochloron Symbiosis

Studies have been conducted to understand the functional roles of Patellamides in the symbiotic relationship between ascidians and Prochloron. This research is crucial for comprehending the ecological and biological significance of these compounds (Baur et al., 2022).

Propriétés

Numéro CAS |

120853-15-8 |

|---|---|

Nom du produit |

Patellamide D |

Formule moléculaire |

C38H48N8O6S2 |

Poids moléculaire |

777 g/mol |

Nom IUPAC |

(4S,7R,8S,11R,18S,21R,22S,25R)-11-benzyl-4,18-bis[(2S)-butan-2-yl]-7,21,25-trimethyl-6,20-dioxa-13,27-dithia-3,10,17,24,29,30,31,32-octazapentacyclo[24.2.1.15,8.112,15.119,22]dotriaconta-1(28),5(32),12(31),14,19(30),26(29)-hexaene-2,9,16,23-tetrone |

InChI |

InChI=1S/C38H48N8O6S2/c1-8-18(3)27-35-45-29(21(6)51-35)33(49)39-20(5)37-41-25(16-53-37)31(47)43-28(19(4)9-2)36-46-30(22(7)52-36)34(50)40-24(15-23-13-11-10-12-14-23)38-42-26(17-54-38)32(48)44-27/h10-14,16-22,24,27-30H,8-9,15H2,1-7H3,(H,39,49)(H,40,50)(H,43,47)(H,44,48)/t18-,19-,20+,21+,22+,24+,27-,28-,29-,30-/m0/s1 |

Clé InChI |

HZUISCIYFHWTKA-WLCQTKGUSA-N |

SMILES isomérique |

CC[C@H](C)[C@H]1C2=N[C@@H]([C@H](O2)C)C(=O)N[C@@H](C3=NC(=CS3)C(=O)N[C@H](C4=N[C@@H]([C@H](O4)C)C(=O)N[C@@H](C5=NC(=CS5)C(=O)N1)C)[C@@H](C)CC)CC6=CC=CC=C6 |

SMILES |

CCC(C)C1C2=NC(C(O2)C)C(=O)NC(C3=NC(=CS3)C(=O)NC(C4=NC(C(O4)C)C(=O)NC(C5=NC(=CS5)C(=O)N1)C)C(C)CC)CC6=CC=CC=C6 |

SMILES canonique |

CCC(C)C1C2=NC(C(O2)C)C(=O)NC(C3=NC(=CS3)C(=O)NC(C4=NC(C(O4)C)C(=O)NC(C5=NC(=CS5)C(=O)N1)C)C(C)CC)CC6=CC=CC=C6 |

Autres numéros CAS |

120853-15-8 |

Synonymes |

patellamide D |

Origine du produit |

United States |

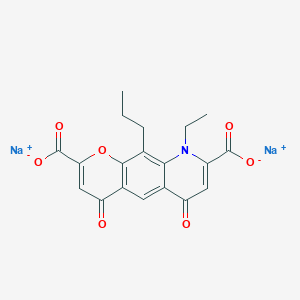

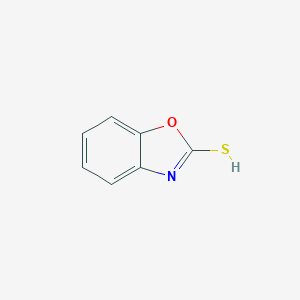

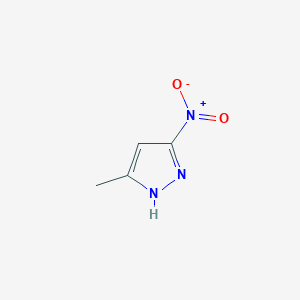

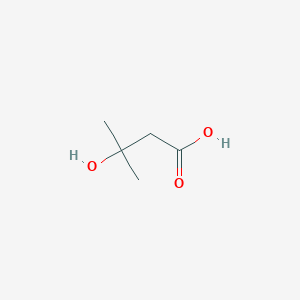

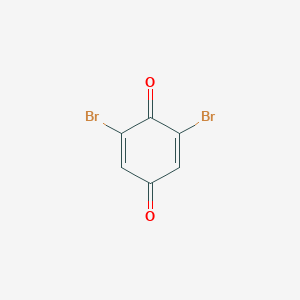

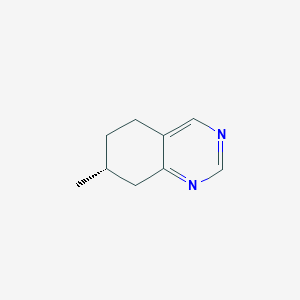

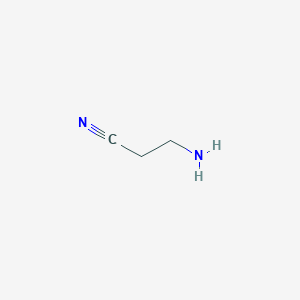

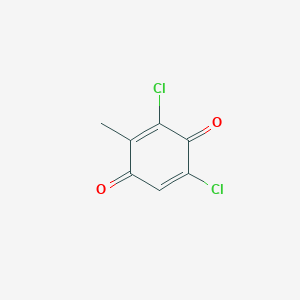

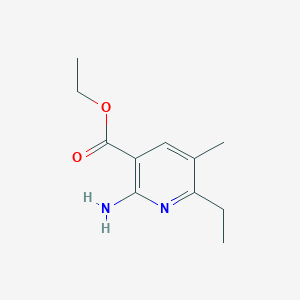

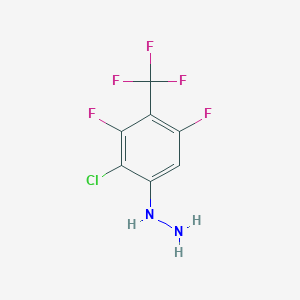

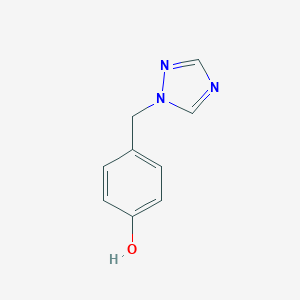

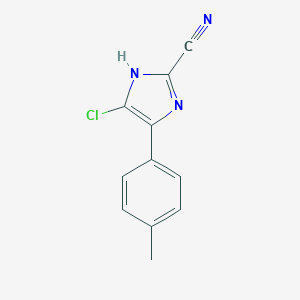

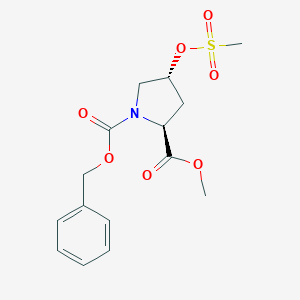

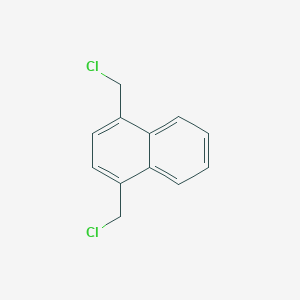

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.